2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through a palladium-catalyzed direct C–H bond functionalization methodology, which allows for the construction of the tricyclic scaffold.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and oxazolo[4,5-b]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles such as phenols or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, offering versatility in synthetic organic chemistry.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity, while the acetamide linkage provides stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)oxazolo[4,5-b]pyridine: This compound shares the oxazolo[4,5-b]pyridine core but lacks the acetamide linkage, which may affect its biological activity and solubility.
4-Nitrophenyl 4-(2,3-dihydro-2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: This compound features a similar heterocyclic structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxy group, oxazolo[4,5-b]pyridine moiety, and acetamide linkage makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-10-15(2)12-18(11-14)27-13-20(26)24-17-7-5-16(6-8-17)22-25-21-19(28-22)4-3-9-23-21/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
BOCZPHFWAVIZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
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